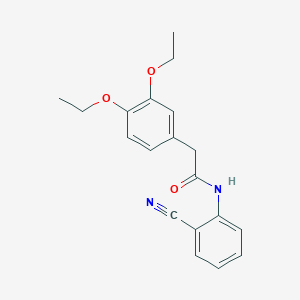

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-23-17-10-9-14(11-18(17)24-4-2)12-19(22)21-16-8-6-5-7-15(16)13-20/h5-11H,3-4,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBARTMAHIJCHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C#N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation via Acyl Chloride Intermediate

A common pathway for acetamide synthesis involves reacting an amine with an acyl chloride. For N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide, this method would require 2-cyanoaniline and 3,4-diethoxyphenylacetyl chloride.

Procedure :

-

Step 1 : Synthesis of 3,4-diethoxyphenylacetyl chloride by treating 3,4-diethoxyphenylacetic acid with thionyl chloride (SOCl₂) under reflux.

-

Step 2 : Dropwise addition of the acyl chloride to a solution of 2-cyanoaniline in anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Workup : Sequential washing with 2M HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄ and solvent evaporation.

Key Parameters :

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable amide bond formation under milder conditions.

Procedure :

-

Activation : Combine 3,4-diethoxyphenylacetic acid, EDCI·HCl (1.2 equiv), and DMAP (0.1 equiv) in DCM at 0°C.

-

Coupling : Add 2-cyanoaniline (1.0 equiv) and stir at room temperature for 24 hours under nitrogen.

-

Purification : Column chromatography using ethyl acetate/hexane (1:3) to isolate the product.

Key Parameters :

Optimization Strategies

Solvent and Temperature Effects

Catalytic Hydrogenation for Byproduct Reduction

In cases where nitro or halide intermediates are involved, hydrogenation with Pd/C (5% wt) under H₂ at 50–75°C improves purity. For example, dehalogenation of brominated precursors (e.g., N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide) achieves >85% yield.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethyl acetate/toluene (1:2) mixtures yields high-purity acetamides (>99% by HPLC). Key steps:

Chromatographic Methods

Silica gel chromatography (100–200 mesh) with ethyl acetate/hexane gradients resolves polar byproducts. Retention factor (Rf) values typically range from 0.3–0.5.

Analytical Data Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Expected signals include δ 7.8 (s, 1H, NH), 7.5–6.8 (m, aromatic H), 4.1 (q, OCH₂CH₃), 3.6 (s, CH₂CO), 1.4 (t, OCH₂CH₃).

-

MS (ESI+) : m/z calc. for C₁₉H₂₀N₂O₃: 348.4; found: 349.2 [M+H]⁺.

Challenges and Mitigation

Cyanohydrin Formation

The electron-withdrawing cyano group may promote hydrolysis under acidic conditions. Mitigation strategies:

Steric Hindrance

Bulky substituents on the phenyl rings can slow acylation. Solutions:

Industrial-Scale Considerations

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5% Pd/C | 1–2% Pd/C |

| Solvent Volume | 5 mL/g substrate | 3 mL/g substrate |

| Cycle Time | 24 hours | 8–12 hours |

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Alkoxy Group Variations

- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide (): This compound features 3,4-dimethoxyphenyl and phenoxyacetamide groups. Compared to the target compound, methoxy substituents reduce lipophilicity (LogP ~2.8 vs. higher for ethoxy) and molecular weight (285.76 vs. ~330–350 for diethoxy derivatives).

N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(3,4-diethoxyphenyl)acetamide ():

The 3,4-diethoxyphenyl group matches the target compound, but the addition of a cyclopropane-oxadiazole moiety introduces rigidity. This modification likely improves metabolic stability compared to the flexible ethoxy groups in the target molecule .

Halogen vs. Cyano Substituents

- 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Replacing ethoxy with chlorine atoms increases electronegativity and reduces steric bulk. The dichlorophenyl-thiazole analog exhibits a twisted conformation (61.8° between rings), which may hinder receptor binding compared to the planar ethoxyphenyl-cyanophenyl system in the target compound .

- 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide (): This analog shares the 3,4-diethoxyphenyl group but substitutes the ortho-cyano with a chlorine atom. The molecular weight (285.76) and XLogP3 (2.8) are lower than the target compound, indicating reduced hydrophobicity. Chlorine’s electron-withdrawing nature may alter electronic interactions compared to the cyano group .

Pharmacological Activity Comparisons

Opioid Receptor Analogs

- U-47700 ():

A 3,4-dichlorophenyl acetamide with high μ-opioid receptor (MOR) affinity (Ki = 7.5 nM). The dichlorophenyl group enhances receptor binding, whereas the target compound’s diethoxyphenyl moiety may prioritize different receptor subtypes or exhibit weaker affinity due to bulkier substituents .

Anti-Ulcer Agents

- 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide (): Dimethoxyphenethyl analogs demonstrate anti-ulcer activity, suggesting that ethoxy substituents in the target compound could modulate similar pathways with improved bioavailability .

Data Table: Key Structural and Functional Comparisons

*Estimated values based on structural analogs.

Q & A

Q. Critical factors :

- Temperature control (<100°C for acylation to avoid decomposition).

- Catalysts (e.g., Pd for cross-coupling reactions).

- Solvent polarity to enhance nucleophilicity and reaction efficiency.

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- Ethoxy groups: δ 1.3–1.5 ppm (triplet, CH₃) and δ 3.9–4.1 ppm (quartet, OCH₂).

- Aromatic protons: δ 6.8–7.2 ppm (diethoxyphenyl) and δ 7.5–8.0 ppm (cyanophenyl).

- Acetamide NH: δ ~8.5 ppm (broad singlet).

- ¹³C NMR :

- Carbonyl (C=O): ~168 ppm.

- Nitrile (C≡N): ~118 ppm.

- IR :

- Amide C=O stretch at ~1650 cm⁻¹.

- Nitrile (C≡N) stretch at ~2240 cm⁻¹.

- MS : Molecular ion peak at m/z 354.4 (C₁₉H₂₀N₂O₃) with fragmentation patterns confirming substituents .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Compare experimental conditions (e.g., cell lines, incubation time, compound purity).

- Dose-response curves : Ensure IC₅₀ values are derived from consistent concentration ranges.

- Target validation : Use CRISPR knockouts or siRNA to confirm specificity for proposed targets (e.g., enzymes, receptors).

- Computational validation : Perform molecular docking to check binding affinity variations due to structural analogs or assay artifacts .

Advanced: How do substituents (cyano, ethoxy) influence pharmacokinetics and target binding?

Methodological Answer:

- Ethoxy groups : Increase lipophilicity (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility.

- Cyano group : Acts as a hydrogen bond acceptor, improving target binding (e.g., kinase active sites).

- SAR studies : Synthesize analogs (e.g., replacing ethoxy with methoxy or cyano with nitro) and compare activity in enzyme inhibition assays. Computational tools (e.g., CoMFA) can map steric/electronic effects .

Advanced: What in vitro/in vivo models evaluate neuroprotective or anticancer potential?

Methodological Answer:

- In vitro :

- Anticancer : MTT assay on HeLa, MCF-7, or A549 cells.

- Neuroprotection : Oxidative stress models (e.g., H₂O₂-induced damage in SH-SY5Y neurons).

- In vivo :

- Xenograft models (e.g., murine melanoma for anticancer activity).

- Neurodegenerative models (e.g., MPTP-induced Parkinson’s in rodents).

- Mechanistic studies : Western blotting for apoptosis markers (Bcl-2, Bax) or neurotrophic factors (BDNF) .

Basic: What are key physicochemical properties impacting experimental design?

Methodological Answer:

- Solubility : Low aqueous solubility (logP ~2.8) necessitates DMSO or cyclodextrin-based formulations.

- Stability : Monitor degradation in PBS (pH 7.4) via HPLC; adjust buffers to prevent hydrolysis of the acetamide group.

- Melting point : High melting point (>150°C) suggests crystalline structure, requiring milling for homogeneity in assays .

Advanced: How do computational approaches elucidate target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to dock the compound into PDE4 (phosphodiesterase 4) or kinase targets. Key interactions include hydrogen bonds with the cyano group and hydrophobic contacts with ethoxy substituents.

- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .

Advanced: How to study metabolic stability and toxicity?

Methodological Answer:

- Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Major Phase I metabolites may result from O-deethylation or amide hydrolysis.

- Toxicity :

- In vitro : Ames test (mutagenicity), LDH assay (cytotoxicity).

- In silico : Use ProTox-II to predict hepatotoxicity and endocrine disruption.

- ADMET profiling : Measure plasma protein binding and CYP450 inhibition to optimize dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.